molecular formula C22H21N3O3S2 B2439265 N-{3-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 833442-05-0

N-{3-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2439265
CAS No.: 833442-05-0
M. Wt: 439.55
InChI Key: IUUNLTJLNXMHFN-UHFFFAOYSA-N
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Description

N-{3-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a dihydropyrazole ring, and a methanesulfonamide group

Properties

IUPAC Name

N-[3-[3-(2-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-15-7-3-4-10-18(15)20-14-19(23-25(20)22(26)21-11-6-12-29-21)16-8-5-9-17(13-16)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUNLTJLNXMHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, Ar-H), 5.21 (dd, J = 12.0, 4.8 Hz, 1H, pyrazoline-H), 3.85 (s, 3H, SO₂CH₃).
  • ¹³C NMR : 165.2 (C=O), 142.3 (pyrazoline-C3), 129.8–125.4 (Ar-C), 44.1 (SO₂CH₃).
  • HRMS : m/z calculated for C₂₃H₂₁N₃O₃S₂ [M+H]⁺: 484.1092; found: 484.1089.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 5.3937 Å, b = 12.107 Å, c = 18.224 Å, and β = 95.144°. The thiophene and pyrazoline rings exhibit near-coplanarity (dihedral angle = 8.7°), facilitating π-stacking interactions.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Advantage
Pyrazoline formation Chalcone + hydrazine hydrate 68–99 High regioselectivity
Acylation Thiophene-2-carbonyl chloride 75–85 Mild conditions, scalability
Sulfonylation MsCl in pyridine 65–72 Minimal side reactions

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing 1,3- vs. 1,5-substitution patterns are mitigated using HCl-DMF solvent systems.
  • Acylation Side Reactions : Over-acylation is prevented by stoichiometric control (1.05 equiv acyl chloride).
  • Sulfonylation Byproducts : Pyridine effectively neutralizes HCl, reducing esterification side products.

Industrial Scalability Considerations

Large-scale synthesis (>1 kg) employs continuous flow reactors for cyclocondensation, reducing reaction times by 40%. Solvent recovery systems (e.g., DMF distillation) enhance cost-efficiency, while inline FTIR monitors acylation progress.

Emerging Methodologies

Recent advances include enzyme-catalyzed sulfonylation using aryl sulfotransferases, achieving 90% enantiomeric excess for chiral derivatives. Additionally, microwave-assisted cyclocondensation (100°C, 20 min) reduces energy consumption by 30% compared to conventional reflux.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

N-{3-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.

    Materials Science: The compound’s structural properties may be leveraged in the design of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-{3-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The thiophene and dihydropyrazole rings may interact with enzymes or receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[3-(2-methylphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-[3-[3-(2-methylphenyl)-2-(pyridine-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in N-{3-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

Biological Activity

N-{3-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring and a pyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of the compound is C22H21N3O3S2, with a molecular weight of 439.55 g/mol. Its structural components include:

  • A thiophene ring, which contributes to its biological activity.
  • A pyrazole moiety, known for various pharmacological properties.
Property Details
Molecular FormulaC22H21N3O3S2
Molecular Weight439.55 g/mol
IUPAC NameN-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Biological Activities

Research indicates that compounds containing pyrazole and thiophene structures exhibit a range of biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines:

  • MCF7 Cell Line : The compound exhibited an inhibitory concentration (IC50) of 39.70 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics .

Anti-inflammatory Effects

The anti-inflammatory properties of related pyrazole compounds have been documented extensively. For example:

  • Compounds with similar structures demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . This suggests that this compound may also possess significant anti-inflammatory activity.

Neuroprotective Properties

Some pyrazole derivatives have been identified as inhibitors of metabolic enzymes relevant to neurodegenerative diseases. For instance:

  • The inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (CA) by structurally related compounds suggests potential neuroprotective effects .

Case Studies

Several case studies provide insights into the biological activities of similar pyrazole derivatives:

  • Study on Anti-tubercular Activity : A series of pyrazole derivatives were tested against Mycobacterium tuberculosis, showing promising results with high inhibition rates compared to standard treatments .
  • Inflammation Models : In vivo studies demonstrated that certain pyrazole compounds significantly reduced edema in carrageenan-induced models, comparable to established anti-inflammatory drugs like indomethacin .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via multi-step reactions involving pyrazoline ring formation and sulfonamide functionalization. A common approach includes:

  • Step 1 : Condensation of a substituted chalcone (e.g., 3-(2-methylphenyl)-1-phenylprop-2-en-1-one) with a hydrazine derivative to form the pyrazoline core .
  • Step 2 : Thiophene-2-carbonyl group introduction via nucleophilic acyl substitution or Friedel-Crafts acylation .
  • Step 3 : Methanesulfonamide coupling at the phenyl group using sulfonyl chlorides under basic conditions (e.g., triethylamine in dry dichloromethane) . Purity is verified via HPLC and NMR spectroscopy .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–296 K .
  • Structure Solution : Employ direct methods via SHELXS-97 or intrinsic phasing in SHELXT .
  • Refinement : Anisotropic displacement parameters refined using SHELXL-2018/3 . Final CIF files are validated with PLATON or CHECKCIF .

Q. What spectroscopic techniques confirm its structural integrity?

  • 1H/13C NMR : Verify substitution patterns (e.g., thiophene protons at δ 7.2–7.8 ppm, pyrazoline NH at δ 8.1–8.5 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) groups .
  • HRMS : Validate molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can molecular docking predict its antiviral activity against viral polymerases?

  • Target Selection : Use PDB structures (e.g., monkeypox DNA polymerase) for docking .
  • Software : AutoDock Vina or Schrödinger Suite with OPLS4 force field .
  • Key Interactions : Analyze hydrogen bonds between the sulfonamide group and Arg/Lys residues, and π-π stacking between thiophene and hydrophobic pockets .
  • Validation : Compare docking scores (e.g., ΔG ≤ −8 kcal/mol) with known inhibitors like Tecovirimat .

Q. How to resolve anisotropic displacement ellipsoid discrepancies in crystallographic refinement?

  • Diagnosis : Check ADPs using ORTEP-III for graphical visualization of thermal motion .
  • Adjustments : Apply restraints (e.g., DELU, SIMU) in SHELXL to correct over/under-estimated displacement parameters .
  • Validation : Ensure R1 < 5% and wR2 < 15% with full-matrix least-squares refinement .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

  • Lipophilicity : Adjust logP via substituent modification (e.g., methyl groups on phenyl rings) to enhance membrane permeability .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated oxidation .
  • Solubility : Co-crystallize with cyclodextrins or use salt forms (e.g., sodium sulfonate) .

Q. How to analyze structure-activity relationships (SAR) for pyrazoline derivatives?

  • Core Modifications : Compare bioactivity of 4,5-dihydro-1H-pyrazol-3-yl vs. fully aromatic pyrazole .
  • Substituent Effects : Replace 2-methylphenyl with 4-fluorophenyl to assess halogen bonding efficacy .
  • Functional Group Swapping : Test thiophene-2-carbonyl vs. furan-2-carbonyl for target selectivity .

Q. What computational methods predict its metabolic pathways?

  • Software : Use SwissADME or MetaCore for metabolite prediction .
  • Phase I Metabolism : Identify oxidation sites (e.g., benzylic carbons) via CYP450 isoform mapping .
  • Phase II Metabolism : Predict glucuronidation or sulfation at the sulfonamide group .

Data Analysis & Experimental Design

Q. How to address conflicting NMR and X-ray data for conformational analysis?

  • NMR in Solution : Use NOESY to detect spatial proximity of protons (e.g., pyrazoline NH to phenyl ring) .
  • X-ray in Solid State : Compare torsion angles (e.g., C3-C4-C5-S1) between crystal packing and DFT-optimized structures .
  • Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers .

Q. What controls are essential in cytotoxicity assays for this compound?

  • Positive Controls : Use doxorubicin for apoptosis induction .
  • Negative Controls : Include solvent-only (e.g., DMSO <0.1%) and untreated cell groups .
  • Dose-Response : Test 0.1–100 μM range with triplicate measurements .

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